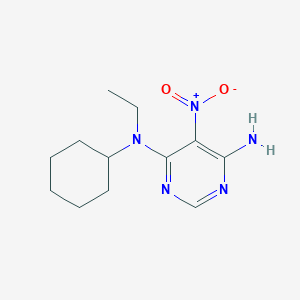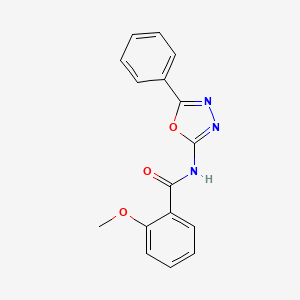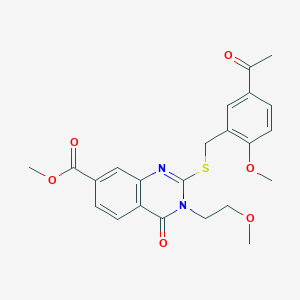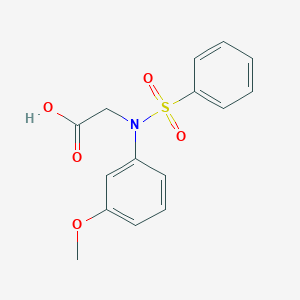![molecular formula C15H17N5O4S2 B2573556 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1396678-47-9](/img/structure/B2573556.png)
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might participate in acid-base reactions, while the cyclopropylsulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. Unfortunately, without specific experimental data, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The research into the preparation of 5‐substituted‐ and 3,5‐disubstituted‐s‐triazolo[4,3‐a]pyridines explores the cyclization of N-acyl-N′-(6-chloropyrid-2-yl)hydrazines to produce various heterocyclic compounds. These compounds are significant for their potential biological activities and their role in developing new pharmaceuticals (Schneller & Bartholomew, 1978).
Microwave-Assisted Synthesis
The paper on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines highlights the efficiency of modern techniques in synthesizing complex heterocyclic compounds. These compounds have been noted for their valuable biological activities, suggesting potential applications in drug development and other scientific research areas (Youssef, Azab, & Youssef, 2012).
Antitumor and Antimicrobial Activities
The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities illustrates the potential medical applications of these heterocyclic compounds. The research shows how modifications to the molecular structure can lead to significant biological activities, suggesting a pathway for the development of new therapeutic agents (Riyadh, 2011).
Cardiovascular Agents
Studies on cardiovascular agents, including the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, demonstrate the potential of heterocyclic compounds in developing treatments for cardiovascular diseases. These compounds showed promising coronary vasodilating and antihypertensive activities, indicating their potential utility in cardiovascular therapeutics (Sato et al., 1980).
Mecanismo De Acción
Target of action
Compounds with a thiazolo[5,4-c]pyridine core, like the one in your compound, are often associated with a broad spectrum of pharmacological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-13(21)5-4-11(18-19)14(22)17-15-16-10-6-7-20(8-12(10)25-15)26(23,24)9-2-3-9/h4-5,9H,2-3,6-8H2,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWJSBBTCSDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)






![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)

